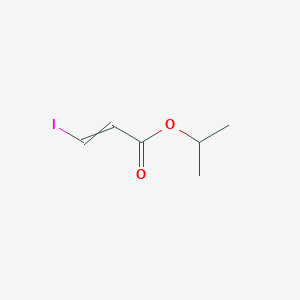
Isopropyl 3-iodoacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl 3-iodoacrylate is an organic compound with the molecular formula C6H9IO2. It is a derivative of acrylic acid, where the hydrogen atom on the third carbon is replaced by an iodine atom, and the carboxyl group is esterified with isopropyl alcohol. This compound is known for its unique reactivity due to the presence of the iodine atom, which makes it a valuable intermediate in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Isopropyl 3-iodoacrylate can be synthesized through various methods. One common approach involves the iodination of isopropyl acrylate. This reaction typically requires the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to ensure selective iodination at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to maintain a high degree of selectivity and minimize by-products. The use of catalysts and advanced purification techniques ensures the production of high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Isopropyl 3-iodoacrylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.
Addition Reactions: The double bond in the acrylate moiety can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.
Polymerization: this compound can undergo polymerization to form polymers with unique properties.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate are commonly used under mild conditions.
Addition Reactions: Halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride) are used under controlled temperatures.
Polymerization: Radical initiators, such as azobisisobutyronitrile (AIBN), are used to initiate the polymerization process.
Major Products Formed:
Substitution Reactions: Products include isopropyl 3-azidoacrylate or isopropyl 3-thiocyanatoacrylate.
Addition Reactions: Products include isopropyl 3-bromoacrylate or isopropyl 3-chloroacrylate.
Polymerization: Polymers with varying chain lengths and properties.
Applications De Recherche Scientifique
Isopropyl 3-iodoacrylate has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and polymers.
Biology: It is used in the modification of biomolecules for studying biological processes.
Industry: It is used in the production of specialty polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of isopropyl 3-iodoacrylate involves its reactivity towards nucleophiles and electrophiles. The iodine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The double bond in the acrylate moiety allows for addition reactions, leading to the formation of various derivatives. These reactions are crucial in the synthesis of complex molecules and materials .
Comparaison Avec Des Composés Similaires
Isopropyl acrylate: Lacks the iodine atom, making it less reactive in substitution reactions.
Methyl 3-iodoacrylate: Similar structure but with a methyl ester group instead of an isopropyl ester group.
Ethyl 3-iodoacrylate: Similar structure but with an ethyl ester group instead of an isopropyl ester group.
Uniqueness: Isopropyl 3-iodoacrylate is unique due to the presence of the iodine atom, which enhances its reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions and form diverse products sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C6H9IO2 |
|---|---|
Poids moléculaire |
240.04 g/mol |
Nom IUPAC |
propan-2-yl 3-iodoprop-2-enoate |
InChI |
InChI=1S/C6H9IO2/c1-5(2)9-6(8)3-4-7/h3-5H,1-2H3 |
Clé InChI |
NHOLWHQNCDTEHC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)C=CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


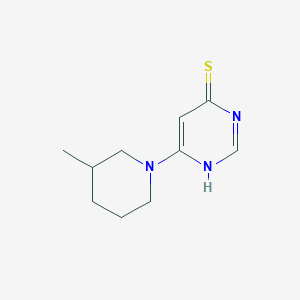
![2-(2,4,6-Trichlorophenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B12497770.png)
![Ethyl 5-({2-[(2-fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12497778.png)
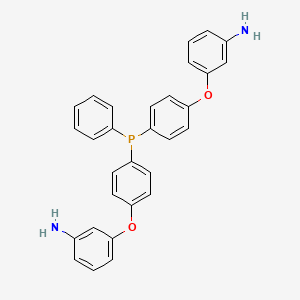
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12497791.png)
![2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(5-ethoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B12497792.png)
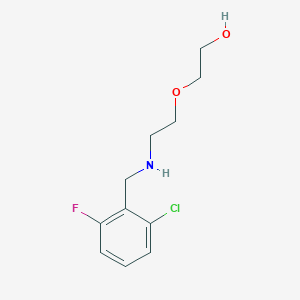
![Methyl 3-{[(3,4-dimethylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12497801.png)
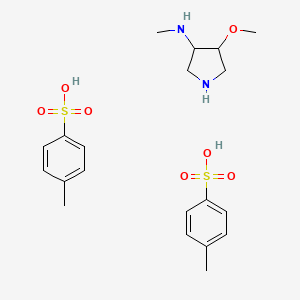
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12497805.png)
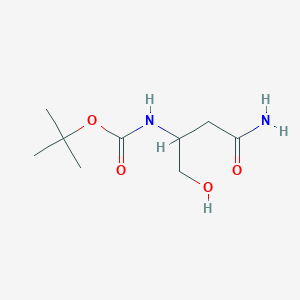
![2-{[(2,6-Dimethoxyphenyl)carbonyl]amino}benzoic acid](/img/structure/B12497828.png)
![2-{[2-(Benzyloxy)-5-chlorobenzyl]amino}ethanol](/img/structure/B12497834.png)
![Ethyl 4-(4-ethylpiperazin-1-yl)-3-[(phenylacetyl)amino]benzoate](/img/structure/B12497852.png)
